![molecular formula C13H17NO3 B3036728 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide CAS No. 400076-35-9](/img/structure/B3036728.png)
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide
概要
説明
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide is an organic compound with the molecular formula C13H17NO3 It is known for its unique structural features, which include a propanamide backbone substituted with a 4-methylbenzoyl group and two methyl groups at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide typically involves the reaction of 2,2-dimethylpropanamide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,2-dimethylpropanamide+4-methylbenzoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 2,2-dimethylpropanamide and 4-methylbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reagents such as lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding amine.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanamide and 4-methylbenzoic acid.
Reduction: Corresponding amine.
Substitution: New acyl derivatives depending on the nucleophile used.
科学的研究の応用
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2-dimethylpropanamide: Lacks the benzoyl group, making it less complex and potentially less active in certain applications.
4-methylbenzoic acid: Contains the benzoyl group but lacks the amide functionality, leading to different chemical properties and reactivity.
N-benzoylpropanamide: Similar structure but without the dimethyl substitution at the 2-position, affecting its steric and electronic properties.
Uniqueness
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide is unique due to the presence of both the 4-methylbenzoyl group and the dimethyl substitution at the 2-position of the propanamide backbone. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
(2,2-dimethylpropanoylamino) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-5-7-10(8-6-9)11(15)17-14-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQLFMQCWNVIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ONC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


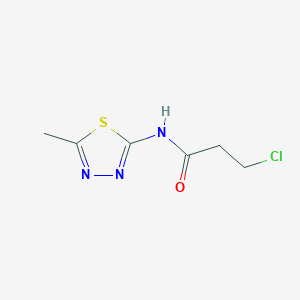

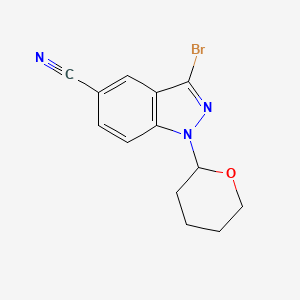
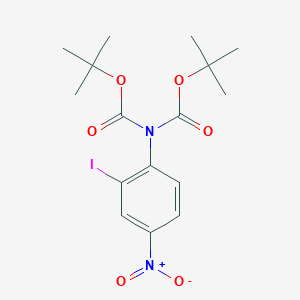
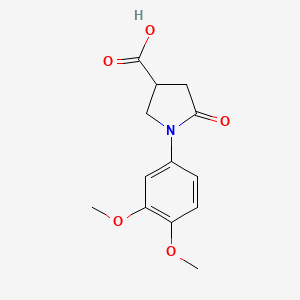
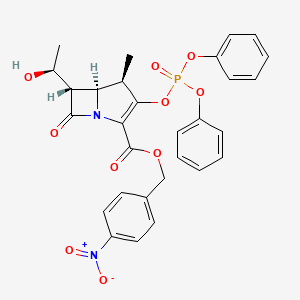

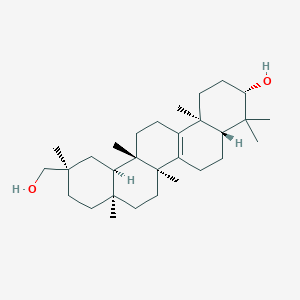
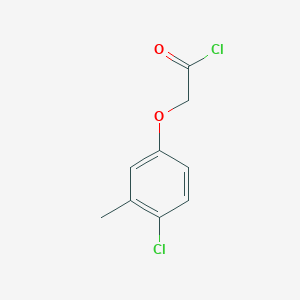
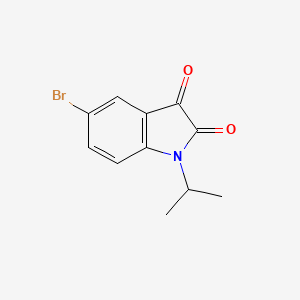


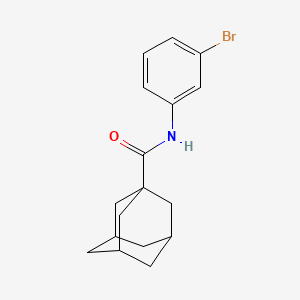
![2-(4-chlorophenyl)-6-nitro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036668.png)
